
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known as (2S,3S)-2,3-dihydroxy-4-oxo-4-phenylaminobutanoic acid, is a naturally occurring compound found in plants, animals, and microorganisms. It is an important intermediate in the biosynthesis of many secondary metabolites, such as lignin and flavonoids. It is also known as 4-oxo-4-phenylaminobutanoic acid (OPBA). (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a versatile compound with numerous applications in scientific research.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Applications
One significant application of derivatives closely related to "(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid" is in the inhibition of human carbonic anhydrase I and II isoenzymes. These enzymes are crucial in physiological processes, such as the reversible hydration of carbon dioxide to bicarbonate and protons. Specific derivatives have shown strong inhibition, indicating potential therapeutic applications in diseases where carbonic anhydrase activity is dysregulated (Oktay et al., 2016).
Antimicrobial and Anticancer Activities
Another application is found in the synthesis of organotin(IV) derivatives, which have been characterized and tested for their antimicrobial, antioxidant, cytotoxic, anti-leishmanial, hemolytic, anticancer, and noncancerous activities. These derivatives display significant antimicrobial and anticancer properties, highlighting their potential as therapeutic agents (Ahmad et al., 2020).
Materials Science and Chemical Synthesis
In the realm of materials science, the photolabile properties of certain derivatives have been utilized to demonstrate optical gating in synthetic ion channels. This involves the decoration of channel surfaces with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups. Such properties can be exploited in light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Moreover, the oxidative degradation of related compounds by manganese peroxidase has been explored, indicating potential applications in environmental remediation and the study of oxidative processes in biological systems (Hwang et al., 2008).
Propiedades
IUPAC Name |
(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450176 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid | |
CAS RN |
206761-64-0 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

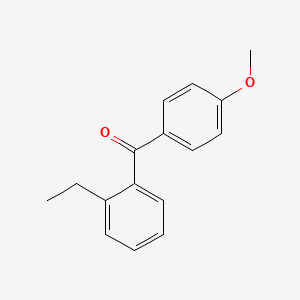
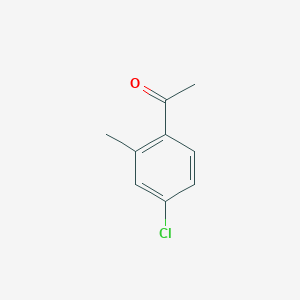


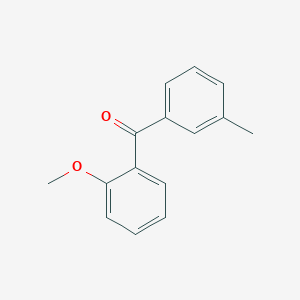
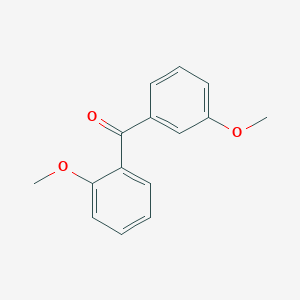


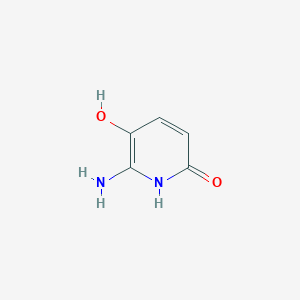
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)



